3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a trifluoromethylbenzoyl group
Mechanism of Action
Target of Action
Pyrrolidine, a five-membered ring with a nitrogen atom, is a common scaffold in medicinal chemistry and is present in many bioactive compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives have been shown to have diverse biological activities, which suggests they may have favorable ADME properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol under basic conditions.
Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the pyrrolidine ring with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the trifluoromethylbenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the cyclopropylmethoxy group but differs in the presence of a difluoromethoxy group instead of the trifluoromethyl group.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are known for their applications in medicinal chemistry.
Uniqueness
3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is unique due to the combination of the cyclopropylmethoxy and trifluoromethylbenzoyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)13-5-3-12(4-6-13)15(21)20-8-7-14(9-20)22-10-11-1-2-11/h3-6,11,14H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUXWNPBFXDENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.